4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride
Description
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride is a fluorinated pyrimidine derivative with a piperidine moiety. Its structure combines a pyrimidine ring substituted at the 4-position with a 3-fluorophenyl group and at the 2-position with a piperidin-4-yl group, which is protonated as a hydrochloride salt.
Key physicochemical properties include:
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3.ClH/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11;/h1-3,6,9-11,17H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPUYODJZYSOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
- The pyrimidine ring is typically constructed via cyclization reactions involving amidines and β-diketones or related precursors. This step forms the six-membered aromatic heterocycle with two nitrogen atoms positioned for subsequent substitution.
Introduction of the 3-Fluorophenyl Group
The 3-fluorophenyl substituent is introduced through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This involves coupling a halogenated pyrimidine intermediate with a 3-fluorophenylboronic acid derivative under catalytic conditions (Pd(PPh₃)₄, K₂CO₃, 90°C), achieving yields around 70–75%.
Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be used where a fluorine atom on a phenyl ring is displaced by amines under controlled conditions (e.g., 80–100°C in DMF), yielding 60–85%.
Attachment of the Piperidin-4-yl Group
The piperidin-4-yl moiety is generally introduced via nucleophilic substitution or reductive amination reactions. Protection strategies such as Boc-protection of the piperidine nitrogen are employed to avoid side reactions during coupling, followed by deprotection using trifluoroacetic acid (TFA).
In some synthetic protocols, the piperidine ring is incorporated as a substituted piperidine derivative, for example, via reaction of Boc-protected bis(2-chloroethyl)amine with appropriate intermediates, followed by hydrolysis to generate carboxylic acid intermediates for further coupling.
Representative Synthetic Procedure from Literature
A typical synthetic scheme for this compound includes:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form pyrimidine core | Amidines + β-diketones, heat | Variable | Forms pyrimidine scaffold |
| 2 | Halogenation of pyrimidine intermediate | POCl₃, 110°C | ~85 | Introduces reactive site for coupling |
| 3 | Suzuki-Miyaura cross-coupling to attach 3-fluorophenyl | Pd(PPh₃)₄, K₂CO₃, 90°C | 72 | Coupling with 3-fluorophenylboronic acid |
| 4 | Nucleophilic substitution or reductive amination to attach piperidin-4-yl | Boc-protected piperidine derivative, TFA deprotection | 60–85 | Protection/deprotection critical for selectivity |
This multi-step synthesis typically achieves an overall yield of approximately 40–75%, depending on optimization and scale.
Industrial and Flow Chemistry Approaches
Industrial methods often employ continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and scalability.
Flow chemistry techniques enhance safety and reproducibility, especially for moisture-sensitive or halogenated intermediates, and allow for efficient purification protocols.
Analytical Validation of Product Purity and Structure
Purity is commonly assessed by High Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), with research-grade materials typically exceeding 95% purity.
Structural confirmation is performed by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, to verify substitution patterns. For example, fluorophenyl protons resonate around 7.1–7.4 ppm, and piperidine ring protons appear between δ 1.5–3.0 ppm.
X-ray crystallography can be used for definitive 3D structural elucidation, with refinement parameters (e.g., R factor <0.05) indicating high accuracy.
Summary Table of Key Reactions and Conditions
Research Findings and Notes
The presence of the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, which is crucial for biological activity in kinase inhibition applications.
Protection of the piperidine nitrogen is essential to prevent side reactions during coupling steps, with Boc (tert-butoxycarbonyl) groups commonly used and removed under acidic conditions like TFA treatment.
Reaction conditions such as temperature and solvent choice (e.g., DMF for nucleophilic substitutions) are optimized to balance conversion efficiency and minimize byproducts.
The synthetic routes are adaptable to produce analogs by varying the aryl substituents or piperidine derivatives, facilitating structure-activity relationship (SAR) studies in drug development.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the piperidinyl group can modulate the compound’s pharmacokinetic properties. The pyrimidine core is often involved in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Piperidinyl-Pyrimidine Family
The following table compares 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride with structurally related compounds:
Key Observations:
Piperidine position: Piperidin-4-yl vs. piperidin-3-yl alters spatial orientation, affecting receptor binding (e.g., GPCR selectivity) .
Physicochemical Differences :
- Higher molecular weight (~298.8 g/mol) compared to simpler analogs (e.g., 2-(piperidin-4-yl)pyrimidine HCl at 199.7 g/mol) due to the fluorophenyl group .
- Fluorine increases lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.8) or methyl (logP ~1.5) groups, impacting membrane permeability .
Analogs with Reported Activity:
- Risperidone Related Compound G (CAS 152542-00-2): Contains a piperidine-pyrimidine scaffold with a fluorobenzoyl group. Demonstrates antipsychotic activity via dopamine D2 and serotonin 5-HT2A receptor antagonism. The fluorine atom enhances metabolic stability compared to non-fluorinated analogs .
- Shows kinase inhibitory activity, highlighting the role of nitrogen heterocycles in target engagement .
Target Compound Insights:
- The fluorophenyl group may improve blood-brain barrier penetration relative to 4-(3-methoxyphenyl)piperidine HCl (used in CNS drug prototypes) .
- Piperidin-4-yl substitution is associated with improved water solubility due to protonation at physiological pH, critical for oral bioavailability .
Notes:
Biological Activity
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride is a synthetic compound notable for its structural complexity, featuring a pyrimidine core, a piperidine moiety, and a fluorinated phenyl group. This unique structure contributes to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.
- Molecular Formula : C15H18Cl2FN3
- Molecular Weight : 330.2 g/mol
- IUPAC Name : 4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine; dihydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various receptors and enzymes. The presence of the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperidine ring may influence pharmacokinetics and receptor selectivity.
Biological Activity Overview
Research indicates that this compound exhibits significant potential in several therapeutic areas:
- Neuropharmacology : It may modulate neurotransmitter systems, impacting conditions such as anxiety and depression.
- Cancer Research : The compound has been shown to inhibit protein kinase B (PKB), a key player in cancer cell survival and proliferation.
- Antimicrobial Properties : Preliminary studies suggest activity against certain pathogens, warranting further investigation into its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains piperidine and pyrimidine | Inhibitor of PKBβ |
| 1-(Piperidin-4-yl)-2,3-dihydro-1H-benzodiazol-2-one | Benzodiazole moiety | Anti-inflammatory |
| 1-(Piperidin-4-yl)-1H-pyrazolo[3,4-b]quinolin-5-one | Pyrazoloquinoline structure | Potential anti-cancer |
This comparison illustrates the diverse biological activities associated with pyrimidine derivatives and highlights the unique position of this compound due to its distinct structural attributes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : Research has indicated that compounds with similar structures exhibit anxiolytic effects in animal models, suggesting that this compound may also possess such properties.
- Kinase Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibits PKB activity, which is crucial for cell survival pathways in cancer cells.
- Antimicrobial Testing : Preliminary findings showed potential antimicrobial effects against strains like Staphylococcus aureus, indicating that further development could lead to novel antibacterial therapies .
Q & A
Q. What chromatographic techniques are optimal for separating enantiomers or diastereomers of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
